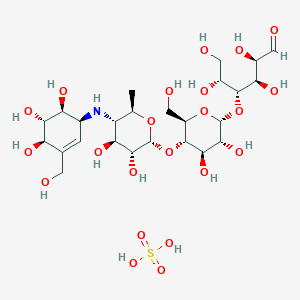

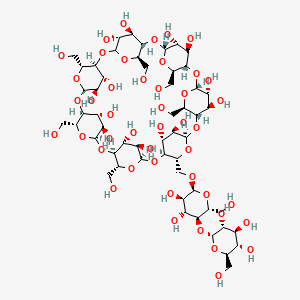

6-O-alpha-Maltosyl-beta-cyclodextrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-O-alpha-Maltosyl-beta-cyclodextrin and its derivatives has been explored in several studies. For example, (Okada, Semma, & Ichikawa, 2007) detailed the preparation of a unique multibranched cyclomaltooligosaccharide, 6(1),6(3),6(5)-tri-O-alpha-maltosyl-cyclomaltoheptaose, a related compound. Other studies have focused on the synthesis of various maltosyl cyclodextrin derivatives using different enzymes and reaction conditions, such as Bacillus acidopullulyticus pullulanase (Shiraishi, Kusano, Tsumuraya, & Sakano, 1989) and isoamylase (Fang, 2007).

Molecular Structure Analysis

The molecular structure of 6-O-alpha-Maltosyl-beta-cyclodextrin is characterized by various 2D NMR techniques to understand its complex structure. The studies by (Okada, Semma, & Ichikawa, 2007) provide insights into the NMR spectra of multibranched cyclomaltooligosaccharides, which are crucial for understanding the structure of 6-O-alpha-Maltosyl-beta-cyclodextrin.

Chemical Reactions and Properties

6-O-alpha-Maltosyl-beta-cyclodextrin undergoes various chemical reactions, including acid-catalyzed hydrolysis, as explored by (Hirayama, Yamamoto, & Uekama, 1992). These studies highlight the pathways of hydrolysis and the stability of the glycosidic bond in the molecule.

Physical Properties Analysis

The solubility and other physical properties of 6-O-alpha-Maltosyl-beta-cyclodextrin have been a subject of interest. The research by (Okada, Semma, & Ichikawa, 2007) indicates that this compound has extremely high solubility in water and methanol-water solutions compared to nonbranched beta-cyclodextrin.

Chemical Properties Analysis

The chemical properties, including the ability to form inclusion complexes with various molecules, are notable features of 6-O-alpha-Maltosyl-beta-cyclodextrin. The study by (Okada, Semma, & Ichikawa, 2007) demonstrates the formation of inclusion complexes with different stereoisomers, highlighting the compound's versatility in molecular recognition.

Wissenschaftliche Forschungsanwendungen

1. Therapeutic Agent Against Niemann-Pick Disease Type C

- Application Summary: 6-O-alpha-Maltosyl-beta-cyclodextrin (G2-β-CD) has been evaluated as a potential therapeutic agent against Niemann-Pick Disease Type C (NPC), a rare lysosomal storage disease characterized by the dysfunction of intracellular cholesterol trafficking with progressive neurodegeneration and hepatomegaly .

- Methods of Application: The physicochemical properties of G2-β-CD as an injectable agent were assessed, and molecular interactions between G2-β-CD and free cholesterol were studied by solubility analysis and two-dimensional proton nuclear magnetic resonance spectroscopy .

- Results or Outcomes: The study evaluated the potential of G2-β-CD as a drug candidate against NPC .

2. Selective Chiral Recognition of Tyrosine Enantiomers

- Application Summary: 6-O-alpha-Maltosyl-beta-cyclodextrin (Mal-βCD) has been used for the selective electrochemical recognition of tyrosine (Tyr) enantiomers .

- Methods of Application: A novel chiral sensing platform, Mal-βCD-based film, was proposed for selective electrochemical recognition of Tyr enantiomers. Black phosphorus nanosheets (BP NSs) and Mal-βCD modified glassy carbon electrode (Mal-βCD/BP NSs/GCE) were prepared by a layer-to-layer drop-casting method .

- Results or Outcomes: The proposed chiral sensor enables prediction of the percentages of D-Tyr in racemic Tyr mixtures .

3. Solubilizer in Estradiol Containing Nasal Spray

- Application Summary: The heptakis (2,6-di-O-methyl)-β-CD, a derivative of cyclodextrin, has been used as a solubilizer in estradiol containing nasal spray that is useful in estrogen insufficiency approach .

- Methods of Application: The cyclodextrin derivative is used in the formulation of the nasal spray to improve the solubility of estradiol .

- Results or Outcomes: The use of cyclodextrin and its derivatives in nasal opioids formulation may offer enough analgesia for both acute and chronic pain .

4. Immobilization on Black Phosphorus Nanosheets

- Application Summary: 6-O-alpha-Maltosyl-beta-cyclodextrin has been immobilized on the surface of black phosphorus nanosheets for selective chiral recognition of tyrosine enantiomers .

- Methods of Application: A novel chiral sensing platform, 6-O-alpha-Maltosyl-beta-cyclodextrin-based film, is proposed for selective electrochemical recognition of tyrosine enantiomers. Black phosphorus nanosheets and 6-O-alpha-Maltosyl-beta-cyclodextrin modified glassy carbon electrode were prepared by a layer-to-layer drop-casting method .

- Results or Outcomes: The proposed chiral sensor enables prediction of the percentages of D-Tyr in racemic Tyr mixtures .

Eigenschaften

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-10-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H90O45/c55-1-10-19(63)20(64)29(73)47(83-10)92-38-11(2-56)84-46(30(74)21(38)65)82-9-18-45-28(72)37(81)54(91-18)98-44-17(8-62)89-52(35(79)26(44)70)96-42-15(6-60)87-50(33(77)24(42)68)94-40-13(4-58)85-48(31(75)22(40)66)93-39-12(3-57)86-49(32(76)23(39)67)95-41-14(5-59)88-51(34(78)25(41)69)97-43-16(7-61)90-53(99-45)36(80)27(43)71/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46+,47-,48?,49-,50-,51-,52-,53-,54-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSFPJHBIGWPMD-PBVGKYIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O4)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H90O45 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1459.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-alpha-Maltosyl-beta-cyclodextrin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.